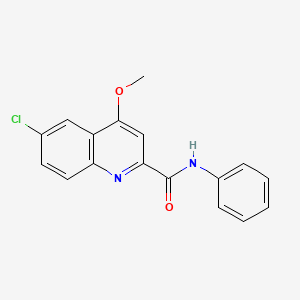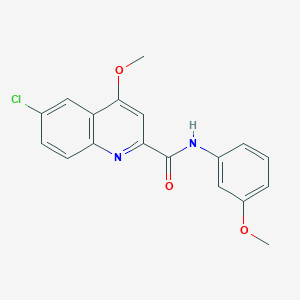
6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide” is a derivative of quinoline . Quinoline, also known as benzopyridine, is a well-known nitrogenous tertiary base containing a hetero nucleus with the chemical formula C9H7N . It is a pungent, hygroscopic, colorless oily liquid with a molecular weight of 129.16 g/mol .
Synthesis Analysis
The synthesis of quinoline derivatives has been extensively studied. For instance, antimicrobial pyrazole-tethered quinolines were prepared through an intermediate, (E)-1-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one . This intermediate was treated with hydrazine to yield corresponding novel quinoline-appended pyrazoles .Molecular Structure Analysis
The molecular structure of quinoline consists of a benzene ring fused with a pyridine moiety . The compound “this compound” is a quinoline derivative, which means it shares this basic structure but with additional functional groups.Chemical Reactions Analysis
Quinoline derivatives have been involved in various chemical reactions. For example, one study reported the preparation of antimicrobial pyrazole-tethered quinolines through an intermediate . Initially, the compound was treated with hydrazine to yield corresponding novel quinoline-appended pyrazoles .Mechanism of Action
Target of Action
Quinoline compounds have been known to interact with various targets, including the mycobacterial membrane protein large 3 (mmpl3), which is responsible for the translocation of mycolic acids across the plasma membrane .
Mode of Action
tb .
Biochemical Pathways
For instance, MmpL3 inhibitors can disrupt the biosynthesis and incorporation of mycolic acids on the mycobacterial cell wall .
Pharmacokinetics
The lipophilicity of anti-tb derivatives has been proposed to have a positive correlation with their anti-tb activity .
Result of Action
Inactivation of mmpl3 prohibits a pivotal step in the mycolic acids biosynthesis machinery, collapsing the permeability barrier .
Action Environment
The stability of boronic esters, which are often used in the synthesis of quinoline compounds, can pose challenges, especially considering the removal of the boron moiety at the end of a sequence .
Advantages and Limitations for Lab Experiments
The use of 6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide in laboratory experiments has several advantages. Firstly, it is relatively inexpensive and readily available. Secondly, it is easy to synthesize and is stable in aqueous solution. Thirdly, it has a wide range of biochemical and physiological effects, making it an ideal candidate for a variety of research applications. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not soluble in organic solvents, which may limit its use in certain experiments. In addition, its exact mechanism of action is still not fully understood, which may limit its potential therapeutic applications.
Future Directions
The potential future directions for 6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide research include further investigation into its mechanism of action, as well as its potential therapeutic applications. In addition, further research is needed to determine its efficacy and safety in humans. Furthermore, this compound may have potential applications in the treatment of various neurological disorders, metabolic disorders, and other diseases. Finally, further research is needed to determine the optimal dose and administration of this compound for various research applications.
Synthesis Methods
The synthesis method of 6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide involves the reaction of 6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxylic acid with an appropriate amine. The reaction is typically carried out in aqueous solution at temperatures between 0 and 100°C. The reaction is typically complete within 1-2 hours and yields the desired product in high yield.
Scientific Research Applications
6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide has been studied extensively for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, antiviral, and anti-cancer properties. It has also been studied as a potential therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. In addition, this compound has been studied for its potential use in the treatment of various metabolic disorders, such as diabetes and obesity.
properties
IUPAC Name |
6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-13-5-3-4-12(9-13)20-18(22)16-10-17(24-2)14-8-11(19)6-7-15(14)21-16/h3-10H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZVGWMIUUMKNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

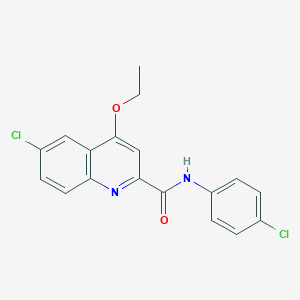


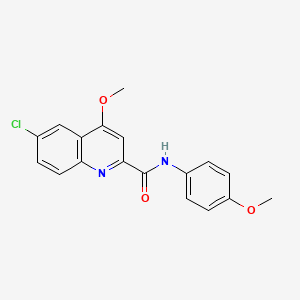
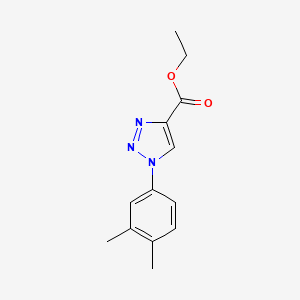

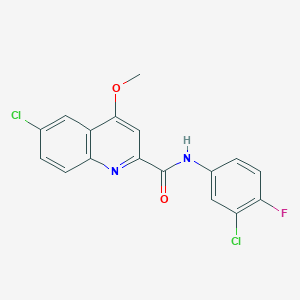

![N-(2-chloro-4-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515749.png)
![N-[(3,4-diethoxyphenyl)methyl]-3-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}propanamide](/img/structure/B6515764.png)
![N-(5-chloro-2-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515767.png)

